REACTION_CXSMILES
|
[CH2:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.ClCCl>O(C1C=CC(C(Cl)=O)=CC=1)C1C=CC=CC=1.FC(F)(F)C(O)=O>[CH2:2]1[C:3]2=[C:12]3[C:7](=[CH:6][CH:5]=[CH:4]2)[CH:8]=[CH:9][CH:10]=[C:11]3[CH2:1]1 |f:0.1|
|
Name
|
acenaphthene dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23.ClCCl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to mix the contents thoroughly
|
Name
|
|
Type
|
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |